molecular formula C16H11BrClNO3 B12442964 3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B12442964
M. Wt: 380.62 g/mol
InChI Key: XHTXODXFULOOLG-UHFFFAOYSA-N
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Description

3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, a chloro group, and a hydroxy group attached to an indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromophenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride.

    Condensation Reaction: The acyl chloride is then reacted with 5-chloro-3-hydroxyindole in the presence of a base such as pyridine to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved include signal transduction pathways, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar compounds to 3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one include:

    3-Bromophenylacetic acid: A precursor in the synthesis of the target compound.

    5-Chloro-3-hydroxyindole: Another indole derivative with similar structural features.

    2-(3-Bromophenyl)imidazo[2,1-b]oxazole: A compound with a similar bromophenyl group but different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H11BrClNO3

Molecular Weight

380.62 g/mol

IUPAC Name

3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H11BrClNO3/c17-10-3-1-2-9(6-10)14(20)8-16(22)12-7-11(18)4-5-13(12)19-15(16)21/h1-7,22H,8H2,(H,19,21)

InChI Key

XHTXODXFULOOLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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